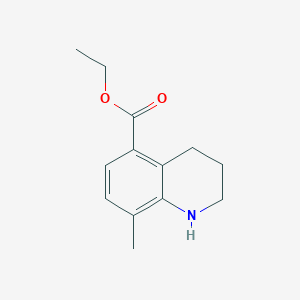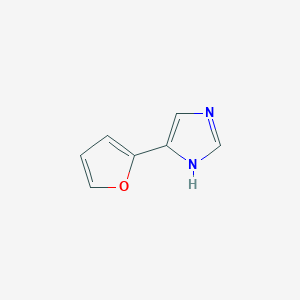![molecular formula C8H9NO3 B13539547 N-[3,4-(methylenedioxy)benzyl]hydroxylamine](/img/structure/B13539547.png)
N-[3,4-(methylenedioxy)benzyl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound is characterized by the presence of a hydroxylamine group attached to a 1,3-dioxaindan moiety. It is primarily used in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
The synthesis of N-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine typically involves the reaction of appropriate precursors under controlled conditions.
Análisis De Reacciones Químicas
N-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions may include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions would depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
N-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine has several scientific research applications. It is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical results . Additionally, it may be employed in the synthesis of other compounds, serving as an intermediate in various chemical reactions. Its unique structure makes it a valuable tool in the study of chemical reactivity and mechanism elucidation.
Mecanismo De Acción
The mechanism of action of N-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine is not well-documented in the literature. as a hydroxylamine derivative, it is likely to interact with various molecular targets through its hydroxylamine group. This interaction may involve the formation of covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
N-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine can be compared to other hydroxylamine derivatives and compounds containing the 1,3-dioxaindan moiety. Similar compounds include N-(1,3-dioxaindan-5-ylmethylidene)hydroxylamine and N-[(pyridin-3-yl)methyl]-1,3-dioxaindan-5-amine These compounds share structural similarities but may differ in their reactivity and applications
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C8H9NO3/c10-9-4-6-1-2-7-8(3-6)12-5-11-7/h1-3,9-10H,4-5H2 |
Clave InChI |
SRIAYMFCPSZJMX-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CNO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


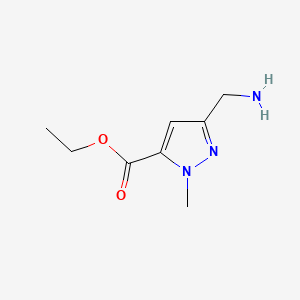
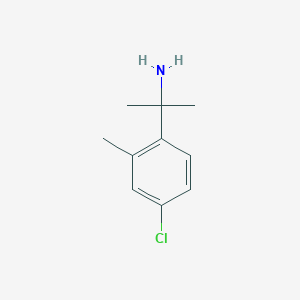

![Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13539481.png)
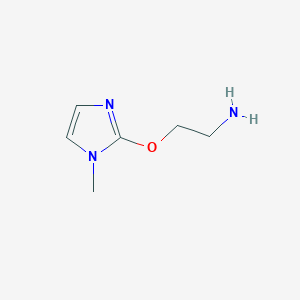
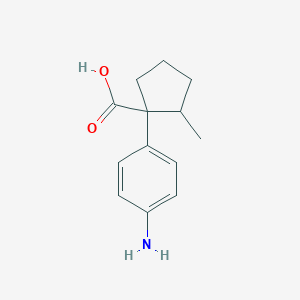
![rac-tert-butyl 4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13539501.png)
![(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13539511.png)



